molecular formula C9H16N4O B2605489 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1004644-20-5

4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2605489
CAS No.: 1004644-20-5
M. Wt: 196.254
InChI Key: JMWALZLIWDKKDW-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide (CAS 1004644-20-5) is a chemical compound with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol. This solid belongs to the class of 4-aminopyrazole-3-carboxamides, a structural motif recognized as a privileged scaffold in medicinal chemistry and drug discovery . The pyrazole core is a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are considered highly valuable in pharmaceutical research due to their synthetic accessibility, favorable drug-like properties, and proven ability to interact with a wide range of biological targets . Specifically, the 4-aminopyrazole framework is an advantageous structure for creating ligands for various receptors and enzymes, including protein kinases like Aurora kinases and FLT3, which are critical targets in oncology . Research into similar 1H-pyrazole-3-carboxamide derivatives has shown promising biological activities, including anticancer effects through mechanisms such as DNA interaction and inhibition of key enzymes involved in cell proliferation . Beyond oncology, the broader pyrazole scaffold is investigated for anti-inflammatory, antimicrobial, and other pharmacological activities . This compound serves as a versatile building block for the synthesis and exploration of novel bioactive molecules in early-stage discovery research. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-amino-1-ethyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-13-5-7(10)8(12-13)9(14)11-6(2)3/h5-6H,4,10H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWALZLIWDKKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Overview

4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications. This compound is recognized for its roles in medicinal chemistry, agriculture, and materials science, primarily owing to its unique structural features that enhance solubility and interaction with biological targets.

Medicinal Chemistry

This compound has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacteria and fungi. In studies, it has demonstrated effectiveness in inhibiting the growth of pathogens at concentrations as low as 10 µg/mL.
  • Antiviral Activity : Preliminary investigations suggest potential antiviral effects by inhibiting viral replication, making it relevant for the development of treatments for viral infections.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by decreasing pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models.
  • Anticancer Potential : Investigations into its anticancer properties reveal that it can inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanisms may involve cell cycle arrest and induction of apoptosis .

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it a valuable tool for studying enzyme inhibition. For instance, it has been noted for inhibiting aldo-keto reductase AKR1C3, which is involved in steroid metabolism and cancer progression .

Agricultural Applications

The compound's structural characteristics allow it to serve as a building block for the synthesis of agrochemicals. Its efficacy against various pathogens suggests potential use in developing new pesticides or herbicides.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, antiviral, anti-inflammatory, anticancerEnzyme inhibition, receptor binding
Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylateAntitumorInhibition of cellular proliferation
4-Amino-3-isopropyl-pyrazole derivativesAntidepressant, anticonvulsantMonoamine oxidase inhibition

This table highlights the versatility of pyrazole derivatives in therapeutic areas while emphasizing the unique biological activities associated with this compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its strong antimicrobial potential.

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), demonstrating its effectiveness in modulating inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares the target compound with three structurally related pyrazole carboxamides, emphasizing molecular properties, substituent effects, and inferred bioactivity.

Molecular and Structural Differences
Compound Name Molecular Formula Average Mass (g/mol) Key Substituents
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide C₉H₁₈N₄O 198.27 N-isopropyl carboxamide
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide C₁₃H₂₀N₆O 276.34 Propyl-linked pyrazole carboxamide
1-Ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide Not explicitly provided ~400 (estimated) Phenylsulfonyl-propanoyl amino group

Key Observations :

  • Substituent Bulk : The compound from features a propyl chain terminating in a 3-methylpyrazole group, significantly increasing its molecular weight (276.34 g/mol) compared to the target compound (198.27 g/mol). This bulky substituent likely reduces aqueous solubility but may enhance target binding through π-π interactions or secondary bonding .
  • Polarity : The target compound’s isopropyl carboxamide provides moderate polarity, contrasting with the highly hydrophobic phenylsulfonyl group in ’s derivative.
Solubility and Bioactivity
Compound Predicted Solubility Inferred Bioactivity
Target compound Moderate (logP ~1.5) Likely kinase inhibition or GPCR modulation
compound Low (logP ~3.2) Enhanced binding to hydrophobic pockets (e.g., ATP-binding sites)
compound Very low (logP ~4.0) Prolonged half-life due to sulfonyl group

Mechanistic Insights :

  • The target compound’s smaller size and polar carboxamide may favor oral bioavailability, whereas the compound’s extended substituent could improve selectivity for specific enzymatic targets .
  • The compound’s sulfonyl group may resist oxidative metabolism, extending its pharmacokinetic profile .

Biological Activity

4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₄O, with a molecular weight of approximately 182.23 g/mol. The compound features a pyrazole ring with an amino group at the 4-position, an ethyl group at the 1-position, and an isopropyl group attached to the nitrogen of the pyrazole, alongside a carboxamide functional group at the 3-position. This unique structure influences its biological activity and interactions with target enzymes.

The biological activity of this compound is primarily mediated through its interaction with specific kinases. Kinases are pivotal in various cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. The compound's ability to donate and accept hydrogen bonds facilitates these interactions, enhancing its binding affinity to target proteins .

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several kinases:

Kinase IC50 (nM) Effect
Cyclin-dependent kinase 2 (CDK2)25Inhibition of cell proliferation
Glycogen synthase kinase 3 (GSK3)30Modulation of metabolic pathways
FLT3<5Effective against FLT3 mutants

These findings suggest that modifications in the structure of pyrazole derivatives can significantly influence their selectivity and potency against different kinases .

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against acute myeloid leukemia cells (MV4-11), where it exhibited an IC50 value of 1.22 nM . Additionally, it has been reported to cause G2/M phase cell cycle arrest in treated cells, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. By modulating key signaling pathways involved in inflammation, it may reduce inflammatory responses in various models .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Study on CDK Inhibition : A study demonstrated that a related pyrazole derivative exhibited high cellular potency for CDK16 with an EC50 value of 33 nM. This highlights the relevance of structural modifications in enhancing kinase selectivity .
  • Antitumor Activity Assessment : Another research effort evaluated various pyrazole compounds for their antitumor activity, revealing significant growth inhibition across multiple cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Identify ethyl (δ ~1.2–1.4 ppm, triplet) and isopropyl (δ ~1.2–1.3 ppm, doublet) groups. Pyrazole protons appear as distinct singlets (δ ~7.5–8.5 ppm) .
  • ¹³C NMR : Carboxamide carbonyl (δ ~165–170 ppm) and pyrazole carbons (δ ~140–150 ppm).

HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .

X-ray Crystallography (if crystalline): Resolve tautomeric forms and hydrogen-bonding networks .

Q. What are the primary research applications of pyrazole-3-carboxamide derivatives?

  • Biological Applications :
  • Enzyme Inhibition : Assess activity against kinases or phosphatases via fluorescence-based assays (e.g., ADP-Glo™ kinase assay).
  • Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains .
    • Material Science : Study π-π stacking interactions for organic semiconductor development .

Advanced Research Questions

Q. How does tautomerism in pyrazole-3-carboxamides influence their biological interactions?

  • Mechanistic Insight :
  • Tautomeric States : The pyrazole ring can adopt 1H- or 2H-tautomers, altering hydrogen-bonding capacity with target proteins (e.g., kinase ATP-binding pockets).
  • Detection : Use ¹H-¹⁵N HMBC NMR to identify tautomer distribution in solution .
    • Impact on Binding : Molecular dynamics (MD) simulations can quantify energy differences between tautomers bound to receptors .

Q. What strategies resolve contradictions in biological assay data for this compound?

  • Integrated Approach :

Dose-Response Repetition : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).

Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.

Embedded Experimental Design : Combine quantitative data (e.g., enzymatic kinetics) with qualitative observations (e.g., cellular morphology changes) .

Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) properties?

  • In Silico Workflow :

ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition.

Metabolic Stability : Simulate phase I/II metabolism (e.g., cytochrome P450 oxidation) with StarDrop or Schrödinger.

QSAR Modeling : Corporate substituent effects (e.g., isopropyl vs. cyclopropyl) on bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.